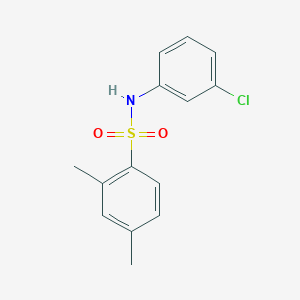![molecular formula C29H33NO3S B281626 2,4-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281626.png)
2,4-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide, also known as DNBS, is a chemical compound that has been widely researched for its potential applications in various fields. DNBS is a sulfonamide derivative that has been found to exhibit anti-inflammatory and immunomodulatory properties.
Mécanisme D'action
2,4-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide exerts its anti-inflammatory and immunomodulatory effects by inhibiting the activation of immune cells, such as T cells and macrophages. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and promote the production of anti-inflammatory cytokines, such as IL-10. This compound has also been found to inhibit the activation of NF-kB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and immunomodulatory effects in various in vitro and in vivo models. This compound has been shown to reduce inflammation in models of colitis, arthritis, and asthma. This compound has also been found to promote the differentiation of regulatory T cells, which play a key role in the regulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide in lab experiments is its ability to selectively modulate the immune response. This compound has been found to exhibit minimal toxicity and side effects, making it a safe and reliable tool for studying the immune system. However, one of the limitations of using this compound is its complex structure, which makes it difficult to synthesize and purify. This compound also requires specialized equipment and expertise to handle, which can limit its use in certain lab settings.
Orientations Futures
There are several future directions for the research on 2,4-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide. One potential direction is the development of this compound-based therapeutic agents for the treatment of inflammatory and autoimmune diseases. Another potential direction is the use of this compound as a tool for studying the immune system and the mechanisms involved in inflammation. Further research is also needed to better understand the biochemical and physiological effects of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has been extensively studied for its potential applications in various fields. This compound exhibits anti-inflammatory and immunomodulatory properties and has been found to be a safe and reliable tool for studying the immune system. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Méthodes De Synthèse
2,4-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-amine. The resulting product is purified through column chromatography to obtain this compound in a pure form.
Applications De Recherche Scientifique
2,4-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has been extensively studied for its potential applications in various fields, including immunology, pharmacology, and toxicology. This compound has been found to exhibit anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of inflammatory and autoimmune diseases. This compound has also been studied for its potential use as a tool for studying the immune system and the mechanisms involved in inflammation.
Propriétés
Formule moléculaire |
C29H33NO3S |
|---|---|
Poids moléculaire |
475.6 g/mol |
Nom IUPAC |
2,4-dimethyl-N-[8-(2-methylbutan-2-yl)-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C29H33NO3S/c1-6-29(4,5)20-12-13-26-23(16-20)24-17-25(21-9-7-8-10-22(21)28(24)33-26)30-34(31,32)27-14-11-18(2)15-19(27)3/h7-11,14-15,17,20,30H,6,12-13,16H2,1-5H3 |
Clé InChI |
FTLAVNCKAJUACL-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=C(C=C(C=C5)C)C |
SMILES canonique |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=C(C=C(C=C5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(mesitylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281543.png)
![4-chloro-N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281546.png)
![N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281547.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281548.png)

![4-methyl-N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281553.png)
![4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281554.png)
![4-methyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281568.png)
![N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281569.png)
![Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281575.png)

![2,5-dichloro-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281588.png)
![2-Methoxyethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281590.png)
![2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281593.png)
